molecular formula C15H12N2O2 B10947110 3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 22378-45-6

3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10947110
CAS No.: 22378-45-6
M. Wt: 252.27 g/mol
InChI Key: NNDTWCAGODNQGA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)quinazolin-4(3H)-one is a chemical compound based on the quinazolin-4(3H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . This specific derivative serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules. The quinazolinone core is extensively investigated for its potential in anticancer research. Derivatives similar to this compound have been designed as potent inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets for tumor growth and angiogenesis . Some quinazolinone-based inhibitors have demonstrated cytotoxicity against various cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116), and have shown the ability to induce apoptosis and cell cycle arrest . Furthermore, research into quinazolinones conjugated with silver nanoparticles has revealed enhanced antibacterial effects against a range of Gram-negative and Gram-positive bacteria . The scaffold also shows promise in anti-inflammatory research, with some derivatives exhibiting potent activity and low gastric ulcerogenicity . The synthesis of quinazolin-4(3H)-one derivatives can be achieved through various efficient methods, including catalyst-free synthesis , multi-component reactions , and microwave-assisted irradiation, which offers rapid and improved yields . This compound provides researchers with a versatile intermediate to explore these and other therapeutic areas. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22378-45-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3

InChI Key

NNDTWCAGODNQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity Spectrum and Mechanistic Investigations of 3 4 Methoxyphenyl Quinazolin 4 3h One Derivatives in Vitro and in Silico Studies

Antimicrobial Activity Research

Derivatives of 3-(4-methoxyphenyl)quinazolin-4(3H)-one have been systematically evaluated for their ability to combat various microbial pathogens, including a range of bacteria and fungi. mdpi.comeco-vector.com

Antibacterial Potentials Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated that derivatives of the this compound scaffold possess significant antibacterial properties. These compounds have been tested against both Gram-positive and Gram-negative bacteria, often showing comparable or superior activity to standard antibiotics.

One study detailed the synthesis of a series of 2-thioquinazolin-4(3H)-ones, including a derivative featuring the 3-(4-methoxyphenyl) moiety, which was evaluated for its antibacterial activity. Another research effort focused on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds. mdpi.com For instance, the compound 3-(4-Methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde was tested against a panel of bacteria. mdpi.com The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The results from these studies highlight the potential of these derivatives as antibacterial agents. mdpi.comeco-vector.com

Specifically, compounds have shown activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli and Salmonella typhimurium. mdpi.comekb.eg For example, a derivative N-(4-Methoxyphenyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide was noted for its potential pharmacological effect against Staphylococcus aureus and Escherichia coli. eco-vector.com

Compound DerivativeGram-Positive BacteriaMIC (μg/mL)Gram-Negative BacteriaMIC (μg/mL)Reference
3-(4-Methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydeB. subtilis16S. typhimurium8 mdpi.com
(Referenced Compound 5d)S. aureus8E. coli4 mdpi.com
N-(4-Methoxyphenyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamideS. aureusData Not SpecifiedE. coliData Not Specified eco-vector.com

Antifungal Potentials

In addition to antibacterial effects, the antifungal potential of this compound derivatives has been a key area of investigation. These compounds have been screened against various fungal and yeast strains, demonstrating a broad spectrum of activity. mdpi.comjmaterenvironsci.comresearchgate.net

Research has shown efficacy against human pathogens like Candida albicans and Candida tropicalis, as well as phytopathogenic fungi such as Aspergillus niger and Microsporum phaseolina. mdpi.com In one study, the same pyrazole-carbaldehyde derivative mentioned previously was also assessed for its antifungal properties against two yeast and two fungal strains, showing significant activity. mdpi.com Other research has focused on the activity of quinazolinone derivatives against tree plant fungi, including various species of Fusarium oxysporum and Verticillium dahliae, indicating their potential application in agriculture. jmaterenvironsci.comresearchgate.net

Compound DerivativeFungal/Yeast StrainMIC (μg/mL)Reference
3-(4-Methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydeC. tropicals4 mdpi.com
(Referenced Compound 5d)C. albicans8 mdpi.com
(Referenced Compound 5d)M. phaseolina4 mdpi.com
(Referenced Compound 5d)A. niger8 mdpi.com

Proposed Molecular Targets and Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)

To understand the basis of their antimicrobial activity, researchers have investigated the molecular mechanisms of these quinazolinone derivatives. A primary target that has emerged from these studies is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. mdpi.comdiva-portal.org Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. mdpi.com

Several studies have evaluated the inhibitory activity of quinazolin-4(3H)-one derivatives against E. coli DNA gyrase. mdpi.comresearchgate.net For example, the most potent antimicrobial compounds from a synthesized series were selected for enzymatic assays, with some showing IC₅₀ values in the low micromolar range. mdpi.com Molecular docking studies have been employed to further elucidate the binding interactions between these derivatives and the active site of the DNA gyrase enzyme, providing a theoretical basis for their inhibitory action. mdpi.comresearchgate.net These in silico models suggest that the quinazolinone scaffold can fit into the ATP-binding pocket of the GyrB subunit, preventing the enzyme from performing its function. nih.gov

Compound DerivativeMolecular TargetInhibitory Activity (IC₅₀)Reference
3-(4-Methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehydeE. coli DNA Gyrase3.19 µM mdpi.com

Anticancer Activity Research

The anticancer potential of this compound derivatives represents another significant area of research. These compounds have been found to exhibit cytotoxic effects against a variety of human cancer cell lines, often through the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govnih.gov

Evaluation in Various Cancer Cell Line Models

The antiproliferative activity of these derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. These include, but are not limited to, breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HT-29), ovarian cancer (A2780), and prostate cancer (PC3). nih.govnih.govresearchgate.net

The cytotoxicity is typically measured by the IC₅₀ or GI₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. Research has identified several derivatives with potent activity, sometimes exceeding that of established anticancer drugs like Doxorubicin in specific cell lines. researchgate.net For instance, a series of quinazolinone-thiazole hybrids were prepared and evaluated, with some compounds showing high cytotoxic activity against PC3, MCF-7, and HT-29 cell lines. nih.gov Another study on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives found that compounds bearing certain moieties at positions 2 and 3 of the quinazoline (B50416) nucleus exhibited the best cytotoxic results, with the MCF-7 cell line being particularly sensitive. researchgate.net

Compound Class/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Quinazolinone-Thiazole Hybrids (e.g., Compound A3)PC3 (Prostate)10 µM nih.gov
(e.g., Compound A3)MCF-7 (Breast)10 µM nih.gov
(e.g., Compound A3)HT-29 (Colon)12 µM nih.gov
Quinazolin-4(3H)-one hydrazides (e.g., Compound 3j)MCF-7 (Breast)0.20 µM nih.gov
Quinazolin-4(3H)-one hydrazides (e.g., Compound 3g)A2780 (Ovarian)0.14 µM nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), AKT1, BRAF kinases)

The mechanism behind the anticancer activity of many quinazolinone derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Among the most studied targets are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are tyrosine kinases. nih.govamazonaws.com

Derivatives of this compound have been specifically designed as dual inhibitors of EGFR and VEGFR-2. nih.gov For example, a series of 2-thioquinazolin-4(3H)-ones were synthesized with the goal of creating dual-targeting agents. nih.gov The rationale is that simultaneously inhibiting both EGFR-mediated proliferation and VEGFR-2-mediated angiogenesis can lead to a more effective anticancer strategy. amazonaws.com

Further research has explored the inhibition of other kinases. One study synthesized quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual inhibitors of EGFR and BRAFV600E, another key kinase in the MAPK/ERK signaling pathway. mdpi.com Certain compounds from this series demonstrated significant inhibition of both enzymes. mdpi.com The inhibitory activities of these compounds are quantified by IC₅₀ values against the specific enzymes, confirming their potential as targeted anticancer agents. nih.govnih.gov

Compound Class/DerivativeEnzyme TargetInhibitory Activity (IC₅₀)Reference
2-Thioquinazolin-4(3H)-ones (Compound XI)VEGFR-20.46 µM nih.gov
Quinazolin-4(3H)-one derivatives (Compound 2i)EGFRData Not Specified nih.gov
Quinazolin-4(3H)-one derivatives (Compound 3i)EGFRData Not Specified nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (Compound 18)EGFR0.15 µM mdpi.com
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (Compound 18)BRAFV600E0.21 µM mdpi.com

Other Pharmacological Activities

Antihypertensive Activity in Animal Models

Research into the antihypertensive effects of this compound derivatives has explored how modifications to this core structure influence their ability to modulate blood pressure. While direct studies on a wide range of derivatives of this specific parent compound are limited, related research on the broader class of 2,3-disubstituted quinazolin-4(3H)-ones provides valuable insights.

One notable study synthesized and evaluated a series of novel quinazolin-4(3H)-one derivatives for their in vivo antihypertensive activities. Among the tested compounds, several demonstrated a significant hypotensive effect, accompanied by bradycardia. The activity of some of these derivatives was found to be superior to the reference drug, Prazosin, a well-known α1-adrenergic receptor blocker used in the management of hypertension. nih.govomicsonline.org

For instance, the compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide was identified as the most potent in its series, highlighting the potential for antihypertensive activity within this chemical space. tandfonline.com Another related derivative, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one , also exhibited significant antihypertensive properties in animal models. nih.gov These findings suggest that the this compound scaffold can be a valuable template for the design of novel antihypertensive agents.

Compound IDStructureAnimal ModelObservationsReference
20 N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamideRatMost potent in the series tandfonline.com
24 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-oneRatExhibited potent antihypertensive activity nih.gov

Antiviral Potentials

The quest for novel antiviral agents has led researchers to investigate the potential of various heterocyclic compounds, including quinazolinone derivatives. While specific studies focusing exclusively on derivatives of this compound are not extensively detailed in the available literature, the broader class of 2,3-disubstituted quinazolin-4(3H)-ones has shown promise in antiviral screenings.

These studies have evaluated derivatives against a range of viruses, demonstrating that the quinazolinone nucleus can serve as a scaffold for the development of compounds with antiviral activity. The mechanism of action is often attributed to the inhibition of viral replication or other key viral processes. Further research is needed to specifically explore the antiviral potential of derivatives of this compound and to elucidate their specific mechanisms of action against various viral pathogens.

Antimalarial Potentials

Malaria remains a significant global health challenge, necessitating the discovery of new and effective antimalarial drugs. The quinazolinone scaffold has been identified as a promising starting point for the development of novel antimalarial agents.

In vivo studies on 2,3-disubstituted-4(3H)-quinazolinone derivatives have demonstrated their potential to combat the malaria parasite. These compounds have been tested in animal models infected with Plasmodium berghei, a commonly used model for human malaria. Several derivatives exhibited significant antimalarial activity, reducing parasitemia in the treated animals. omicsonline.orgnih.govlongdom.orglongdom.orgresearchgate.net

Anticonvulsant Potentials

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is a critical area of research. The quinazolin-4(3H)-one ring system has a long history in the development of central nervous system active agents, including those with anticonvulsant properties.

A number of studies have focused on the synthesis and anticonvulsant evaluation of 2,3-disubstituted quinazolin-4(3H)-one derivatives. nih.govmdpi.comnuph.edu.uamdma.chresearchgate.net These investigations have shown that modifications at the 2 and 3 positions of the quinazolinone ring can lead to compounds with significant anticonvulsant activity in various animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

One derivative of the target compound, 2-((2,4-Dichlorophenoxymethyl)-3-((4-methoxyphenylamino)methylamino)quinazolin-4(3H)-one , has been synthesized, indicating that the 3-(4-methoxyphenyl) moiety can be incorporated into structures with potential anticonvulsant activity. nih.gov Preliminary evaluations of similar quinazolinone derivatives have often shown moderate to significant activity when compared to standard anticonvulsant drugs like diazepam. nih.gov The anticonvulsant mechanism of quinazolinones is often linked to their ability to interact with GABA-A receptors in the brain, enhancing inhibitory neurotransmission. nuph.edu.uaresearchgate.net

Compound IDStructureActivityReference
9b 2-((2,4-Dichlorophenoxymethyl)-3-((4-methoxyphenylamino)methylamino)quinazolin-4(3H)-oneSynthesized as a potential anticonvulsant agent nih.gov

Structure Activity Relationship Sar Studies for 3 4 Methoxyphenyl Quinazolin 4 3h One Analogues

Impact of Substituent Variations on the Quinazolinone Ring System

The core quinazolinone ring system offers several positions (e.g., 6, 7, and 8) where substitutions can dramatically alter the pharmacological profile of the molecule. The nature and position of these substituents play a pivotal role in the compound's interaction with biological targets.

Research has consistently shown that the introduction of halogen atoms, such as iodine, bromine, and chlorine, at positions 6 and 8 of the quinazolinone ring can significantly enhance antimicrobial activities. For instance, a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated markedly improved antibacterial activity. nih.gov Similarly, novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and shown to possess potent antibacterial and antifungal properties. nih.gov One such derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited significant in vitro antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/ml against E. coli and L. monocytogenes. nih.gov

In the context of anticancer activity, substitutions on the quinazolinone ring also play a critical role. A study on new iodinated 4-(3H)-quinazolinones revealed that a 6-iodo-2-methylquinazolin-4-(3H)-one derivative showed significant cytotoxic activity against the cervical cancer HeLa cell line with an IC50 value of 10 μM. nih.gov The presence of a halogen at the C-7 position has also been explored, with 7-chloro substitution being a feature in some biologically active quinazolinones. nih.gov

The following table summarizes the impact of various substitutions on the quinazolinone ring's biological activity based on reported findings.

Position of SubstitutionSubstituentBiological ActivityReference Compound ExampleFinding
6, 8Di-iodoAntibacterial6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-oneSignificantly improved antibacterial activity. nih.gov
6, 8Di-bromoAntimicrobial2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazidePotent in vitro antimicrobial activity with low MIC values. nih.gov
6IodoAnticancer6-iodo-2-methylquinazolin-4-(3H)-one derivativeSignificant cytotoxic activity against HeLa cells (IC50 = 10 μM). nih.gov
7ChloroAntimicrobial7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-oneContributes to the overall antimicrobial profile of the molecule. nih.gov

Role of the 4-Methoxyphenyl (B3050149) Substituent at Position 3 in Modulating Biological Activity

The substituent at the N-3 position of the quinazolinone scaffold is a key determinant of its biological activity. A substituted aromatic ring at this position is considered essential for various pharmacological effects, including antimicrobial and anticancer activities. nih.gov The 4-methoxyphenyl group is a frequently employed substituent that has been shown to confer significant activity to the parent molecule.

In studies of quinazolinone derivatives as potential antimicrobial agents, compounds bearing a methoxy-substituted phenyl ring at position 3 have been identified as highly active. nih.gov The electron-donating nature of the methoxy (B1213986) group at the para position is believed to favorably influence the electronic properties of the entire molecule, thereby enhancing its interaction with biological targets.

The table below presents a comparative view of different substituents at the N-3 position and their observed impact on biological activity.

N-3 SubstituentBiological ActivityKey Observation
4-MethoxyphenylAntimicrobial, AnticancerFrequently associated with potent biological activity, likely due to its electronic properties. nih.gov
PhenylAntimicrobial, AnticancerThe unsubstituted phenyl ring often serves as a foundational structure, with activity generally enhanced by substitution.
4-ChlorophenylAnti-inflammatoryThe presence of an electron-withdrawing group at the para-position was found to be favorable for anti-inflammatory activity.
4-FluorophenylAntimicrobialHalogen substitution on the N-3 phenyl ring is a common strategy to enhance antimicrobial potency. nih.gov

Effects of Modifications at Position 2 (e.g., alkyl, aryl, heterocyclic groups)

Position 2 of the quinazolinone ring is a hotspot for chemical modification, and the introduction of various substituents, including alkyl, aryl, and heterocyclic moieties, has been shown to be a successful strategy for modulating biological activity.

For antimicrobial activity, the presence of a methyl or thiol group at position 2 is often considered essential. nih.gov The introduction of larger alkyl or aryl groups can also lead to potent antibacterial and antifungal compounds. For instance, 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones have been synthesized and evaluated for their antibacterial properties, with some derivatives showing good activity. researchgate.net

In the realm of anticancer research, 2-substituted quinazolinones have been extensively investigated. A study on 2-substituted quinazolin-4(3H)-ones with antiproliferative activities found that compounds bearing a 2-methoxyphenyl substitution displayed a remarkable profile against a majority of the tested cancer cell lines. nih.gov Conversely, the presence of a naphthyl group at this position was found to be unfavorable for cytotoxic activity in the same study. nih.gov The fusion of heterocyclic rings at position 2 has also yielded promising results. For example, quinazolinone-pyrazole hybrids have been shown to exhibit significant α-glucosidase inhibitory activity.

The following table summarizes the effects of different substituents at position 2 on the biological activity of quinazolinone analogues.

2-Position SubstituentBiological ActivityExample Finding
MethylAntimicrobial, AnticancerOften considered a fundamental group for conferring antimicrobial activity. nih.gov
Phenyl/Substituted PhenylAnticancer, Anti-inflammatoryA 2-methoxyphenyl group showed significant antiproliferative activity. nih.gov
NaphthylAnticancerFound to be unfavorable for cytotoxic activity in a particular study. nih.gov
Heterocyclic (e.g., Pyrazole)α-glucosidase inhibitionQuinazolinone-pyrazole hybrids showed potent inhibitory activity.

Positional Effects of Substitutions on Pharmacological Profiles (e.g., electron-donating/withdrawing groups)

The electronic nature of substituents and their position on the aromatic rings of the quinazolinone scaffold have a profound impact on the resulting pharmacological profile. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune the molecule's activity.

In general, the introduction of EWGs on an aryl ring can enhance certain biological activities. For example, in a series of Schiff's bases of quinazolinone derivatives, compounds with EWGs like chloro and nitro groups were found to be excellent anti-inflammatory agents. Conversely, derivatives with EDGs such as hydroxyl and methoxy groups exhibited excellent antioxidant properties.

The position of the substituent is equally critical. For instance, in a study on chalcones, the position of the nitro group (an EWG) was found to be a determining factor for their anti-inflammatory and vasorelaxant activities. mdpi.com Specifically, compounds with a nitro group at the ortho position of either aromatic ring showed the highest anti-inflammatory activity. mdpi.com In another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of the substituent on the phenyl ring were found to be fundamental for FOXM1-inhibitory activity, with EWGs like cyano and nitro groups showing a more significant effect than EDGs like methyl. mdpi.com

For quinazolinone-based anticancer agents, the para-substitution of a phenyl moiety with various EWGs (-Cl, -Br, -F, and -SO2CH3) led to higher inhibitory activity compared to EDGs (-CH3 and -OCH3).

The table below illustrates the influence of substituent electronic effects and position on biological activity.

Substituent TypePositionBiological ActivityGeneral Finding
Electron-Withdrawing (e.g., -NO2, -Cl)Ortho, ParaAnti-inflammatory, AnticancerOften enhances activity, with the specific position being crucial for optimal effect. mdpi.com
Electron-Donating (e.g., -OCH3, -OH)ParaAntioxidantCan confer different biological properties compared to EWGs.
Electron-Withdrawing (-CN, -NO2)Ortho, Meta, ParaFOXM1 InhibitionElectronic properties of the substituent are key to inhibitory activity. mdpi.com
Electron-Withdrawing (-Cl, -Br, -F)ParaAnticancerHigher inhibitory activity compared to electron-donating groups.

Development of Predictive SAR Models

To rationalize the vast amount of SAR data and to guide the design of new, more potent 3-(4-methoxyphenyl)quinazolin-4(3H)-one analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are extensively employed. These models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

Three-dimensional QSAR (3D-QSAR) techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in this regard. nih.govfrontiersin.org These methods are used to create predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules.

For instance, 3D-QSAR models have been successfully developed for quinazolin-4(3H)-one analogues as EGFR inhibitors. nih.gov In one such study, the best CoMFA and CoMSIA models showed high internal and external predictive capabilities, with squared correlation coefficients (R²) of 0.855 and 0.895, respectively. nih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity, thus guiding the design of new compounds with enhanced potency. nih.gov

Similarly, 3D-QSAR studies on iodinated 4-(3H)-quinazolinones as antitumor agents have indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring is favorable for activity. nih.gov These predictive models not only help in understanding the SAR at a molecular level but also reduce the time and resources required for the synthesis and testing of new compounds.

The table below summarizes the key aspects of predictive SAR models applied to quinazolinone derivatives.

SAR Model TypeApplicationKey Findings/Parameters
3D-QSAR (CoMFA, CoMSIA)EGFR InhibitionDevelopment of robust models with high predictive power (R² > 0.8). nih.gov
3D-QSARAnticancer ActivityIdentification of favorable substitutions (e.g., para-EWG on N-3 phenyl) for enhanced activity. nih.gov
QSARAnticancer ActivityEstablishment of relationships between molecular descriptors and cytotoxic activity.
Molecular DockingTarget InteractionElucidation of binding modes and interactions with specific biological targets like DHFR. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interactions between small molecules, such as 3-(4-methoxyphenyl)quinazolin-4(3H)-one derivatives, and their biological targets, typically proteins or enzymes. The quinazolinone core is a well-known pharmacophore that has been extensively studied for its interaction with various enzymatic targets, particularly in the context of cancer therapy.

Derivatives of the quinazolin-4(3H)-one scaffold have been the subject of numerous molecular docking studies to elucidate their binding modes with key cancer-related protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.netnih.gov For instance, docking studies of various quinazolinone derivatives have shown that the quinazoline (B50416) ring often serves as a crucial scaffold that fits into the ATP-binding pocket of these kinases. nih.gov

In a study on S-alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinase inhibitors, molecular docking was used to analyze the binding modes of the synthesized compounds. nih.gov Although this study did not specifically report on this compound, it provides a relevant framework for understanding how this class of compounds interacts with these receptors. The docking analyses revealed key hydrogen bonding and hydrophobic interactions that are critical for inhibitory activity. nih.gov

Similarly, other research on quinazolinone-based derivatives as EGFR inhibitors has utilized molecular docking to confirm that these compounds can fit into the EGFR active site and satisfy the necessary pharmacophoric features for inhibition. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket. nih.gov

The table below summarizes representative findings from molecular docking studies on quinazolinone derivatives with various biological targets. It is important to note that these are for related compounds, but they illustrate the general principles of interaction for this chemical class.

Compound TypeTarget EnzymeKey Interactions ObservedReference
S-Alkylated quinazolin-4(3H)-onesEGFR/VEGFR-2Hydrogen bonding, hydrophobic interactions nih.gov
Quinazolin-4(3H)-one derivativesEGFRHydrogen bonding with key residues, hydrophobic interactions nih.gov
Thioxoquinazolin-4(3H)-one derivativesCyclin-dependent kinase 2 (CDK2)Favorable docking free energies and multiple molecular interactions nih.gov
Quinazolin-4(3H)-one-morpholine hybridsVEGFR1/VEGFR2/EGFRStrong hydrogen bond interactions nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations provide valuable information on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding the chemical behavior of a compound.

While specific DFT studies on this compound are not widely available in the reviewed literature, research on closely related quinazolinone derivatives has demonstrated the utility of this approach. For example, a study on 3-[2-(3,4-Dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one utilized DFT calculations to optimize the molecular geometry and analyze its electronic properties. tandfonline.com Such studies often reveal that charge transfer occurs within the molecule, which can be important for its biological activity.

In another study, DFT calculations at the B3LYP/6-31G(d) level were employed to investigate the regioselectivity of a cycloaddition reaction involving a quinazolin-4(3H)-one derivative. nih.gov The calculations of frontier molecular orbitals (HOMO and LUMO) and their energy gaps helped to explain the experimental outcomes. nih.gov These theoretical calculations were in good agreement with the experimental results, highlighting the predictive power of DFT. nih.gov

The following table presents the types of data typically generated from quantum chemical calculations for quinazolinone derivatives and their significance.

Calculated PropertySignificanceReference
Optimized Molecular GeometryProvides the most stable 3D structure of the molecule. tandfonline.com
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP)Maps the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. tandfonline.com
Natural Bond Orbital (NBO) AnalysisDescribes the charge transfer and intramolecular interactions. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking and to observe the dynamic behavior of the ligand in the binding site.

For the quinazolinone class of compounds, MD simulations have been employed to validate docking results and to gain a more dynamic understanding of the ligand-target interactions. A study on quinazolin-4(3H)-one-morpholine hybrids as anti-lung cancer agents performed MD simulations to evaluate the stability of the best-docked ligand-protein complexes. nih.gov The results showed that the compound exhibited strong and stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for a significant portion of the simulation time. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values also indicated high stability of the complexes. nih.gov

Another example shows the use of MD simulations to analyze the interaction of a quinazolinone derivative with several key cancer-related targets, including VEGFR2, c-Met, and EGFR. researchgate.net These simulations confirmed stable binding through hydrogen bonding and hydrophobic interactions, reinforcing the potential of the compound as a multi-target inhibitor. researchgate.net

The insights gained from MD simulations for quinazolinone derivatives are summarized in the table below.

Simulation ParameterInformation ProvidedSignificanceReference
RMSD of the complexStability of the ligand-protein complex over time.A stable RMSD suggests a stable binding mode. nih.gov
RMSF of residuesFlexibility of amino acid residues in the binding site.Identifies key residues involved in ligand binding. nih.gov
Hydrogen bond analysisPersistence of hydrogen bonds during the simulation.Confirms the importance of specific hydrogen bonds for binding affinity. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational strategies used to identify and optimize novel bioactive compounds. These methods are particularly useful in the early stages of drug discovery for exploring large chemical libraries and for designing new molecules with desired properties.

The quinazolinone scaffold has been a popular template for the design of new therapeutic agents. Fragment-based combinatorial screening has been used to discover and optimize new dual-target inhibitors based on the quinazolin-4(3H)-one structure. nih.gov In one such study, a virtual screening workflow was employed to filter a compound database, leading to the identification of a lead compound that was further optimized. nih.gov

The design of novel quinazolinone-based derivatives as EGFR inhibitors is another area where in silico methods have been applied. nih.gov By understanding the pharmacophoric requirements of the EGFR active site, new compounds can be designed to have improved binding affinity and selectivity. nih.gov These design strategies often involve modifying the substituents on the quinazolinone core to enhance interactions with the target. nih.gov

The table below outlines the common approaches in in silico screening and virtual ligand design applied to the quinazolinone scaffold.

MethodApplicationOutcomeReference
Fragment-based screeningIdentification of initial hits for dual-target inhibitors.Lead compounds for further chemical optimization. nih.gov
Structure-based virtual screeningDiscovery of new compounds that fit a target's binding site.Novel chemical entities with potential biological activity. nih.gov
Pharmacophore modelingDesigning new molecules with features known to be essential for binding.Novel quinazolinone derivatives with predicted high affinity for a specific target. nih.gov

Lead Compound Development and Future Research Directions

Identification of Promising Lead Structures Derived from 3-(4-methoxyphenyl)quinazolin-4(3H)-one

The core structure of this compound has been the starting point for developing numerous derivatives with significant therapeutic potential. By modifying substituents at various positions on the quinazolinone ring, researchers have identified several promising lead compounds targeting a range of diseases.

Key modifications often occur at the 2- and 3-positions of the quinazolinone nucleus. For instance, the introduction of allyl and/or benzyl (B1604629) moieties at these positions has yielded compounds with potent in vitro antitumor activity, in some cases exceeding that of the standard drug Doxorubicin against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). researchgate.net Similarly, a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and shown to possess significant anticonvulsant properties, with activity comparable to diazepam. nih.gov

More complex designs involve creating dual-target inhibitors. By integrating different pharmacophores, scientists have developed quinazolin-4(3H)-one derivatives that can simultaneously inhibit Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4), presenting a novel strategy for breast cancer therapy. nih.gov Another innovative approach has led to hybrids of quinazolin-4-one and 3-cyanopyridin-2-one, which act as dual inhibitors of EGFR and BRAFV600E, showing significant antiproliferative effects in various cancer cell lines. nih.gov These examples underscore the potential of the quinazolinone scaffold to generate lead structures for complex diseases.

Table 1: Promising Lead Structures Derived from the Quinazolinone Scaffold
Lead Structure ClassTarget/ActivityKey Structural FeaturesReference
2,3-disubstituted-6-iodo-3H-quinazolin-4-onesAntitumorAllyl and/or benzyl moieties at positions 2 and 3 researchgate.net
3-substituted-2-(phenoxymethyl) quinazolin-4(3H)-onesAnticonvulsantSubstituted phenoxymethyl (B101242) groups at position 2; various substituents at position 3 nih.gov
Pyrido[2,1-b]quinazoline-6-carboxamidesAnticancer (RNA Polymerase Inhibition)Fused pyrido ring system with carboxamide side chains doi.org
Quinazolin-4(3H)-one derivativesDual PARP-1/BRD4 InhibitionOptimized phenyl ring and flexible linker groups to bind both targets nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one HybridsDual EGFR/BRAFV600E InhibitionHybrid structure combining both pharmacophores nih.gov

Strategies for Further Lead Optimization and Compound Design

Once a promising lead is identified, lead optimization is crucial for enhancing efficacy and refining pharmacological properties. A primary strategy involves detailed structure-activity relationship (SAR) studies. For anticonvulsant quinazolinones, SAR analysis revealed that the type of substitution at positions 2 and 3 significantly impacts activity. nih.gov For example, derivatives with a 2-(2,4-dichlorophenoxy) group were generally more active than those with 2-(2-chlorophenoxy) or 2-phenoxy groups. nih.gov

Fragment-based combinatorial screening and molecular modeling are powerful tools for rational drug design. In the development of dual PARP1 and BRD4 inhibitors, researchers used these techniques to perform multiple rounds of structural optimization. nih.gov This allowed for the design of flexible linker groups and other structural modifications to improve the binding affinity and inhibitory activity against both targets simultaneously. nih.gov The design of novel anticancer agents inspired by the natural product BMH-21 also employed rational design to investigate how structural alterations impact the interaction with biological targets like DNA and RNA polymerase. doi.org

Design and Synthesis of Hybrid Molecules Incorporating the Quinazolinone Scaffold

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action that can be advantageous in treating complex diseases like cancer. rsc.org The quinazolinone scaffold is an excellent platform for creating such hybrids due to its versatile chemistry and established biological importance. nih.govrsc.org

A variety of hybrid molecules have been successfully synthesized and evaluated:

Quinazolinone–Chalcone Hybrids : These compounds have been designed as potential anticancer agents that induce apoptosis by targeting caspase-3 and PARP-1. rsc.org

Quinazolinone–Thiazolidinone Hybrids : By combining the quinazolinone core with a thiazolidin-4-one moiety, researchers have developed compounds with diverse biological activities. nih.gov

Quinazolinone–Sulfonamide Hybrids : The incorporation of a sulfonamide group, known for its anticancer and antibacterial properties, has led to potent new derivatives. nih.govrsc.org

Quinazolinone–Pyrazole (B372694) Hybrids : A series of quinazolinone-containing pyrazole carboxamide derivatives were designed and synthesized, showing promising antifungal activity. mdpi.com

The synthesis of these hybrids often involves multi-step procedures, starting from a core quinazolinone structure which is then elaborated by adding the second pharmacophore through chemical linkers. nih.govmdpi.com

Table 2: Examples of Hybrid Molecules Based on the Quinazolinone Scaffold
Hybrid ClassCombined PharmacophoresReported Biological ActivityReference
Quinazolinone-ChalconeQuinazolinone + ChalconeAnticancer (Apoptosis Induction) rsc.org
Quinazolinone-ThiazolidinoneQuinazolinone + Thiazolidin-4-oneAnticancer nih.gov
Quinazolinone-SulfonamideQuinazolinone + SulfonamideAnticancer, Antibacterial nih.govrsc.org
Quinazolinone-PyrazoleQuinazolinone + Pyrazole CarboxamideAntifungal mdpi.com
Quinazolinone-TriazoleQuinazolinone + TriazoleAntibacterial nih.gov

Exploration of Novel Pharmacological Targets and Therapeutic Applications

Research into quinazolinone derivatives continues to uncover novel pharmacological targets, expanding their therapeutic potential beyond traditional applications. nih.gov While their anticancer properties are well-documented, new studies are revealing their utility in other areas of medicine.

In oncology, the targets for quinazolinone-based drugs have become more diverse and specific. Instead of general cytotoxicity, new derivatives are being designed to inhibit specific enzymes and pathways crucial for cancer progression, such as RNA polymerase, PARP-1, BRD4, EGFR, BRAFV600E, and VEGFR-2. nih.govnih.govdoi.orgwikipedia.org For instance, certain rationally designed small molecules inspired by BMH-21 are being investigated as RNA polymerase inhibitors. doi.org

Beyond cancer, quinazolinone derivatives have shown promise for treating other conditions:

Neurological Disorders : Certain derivatives exhibit significant anticonvulsant activity, potentially by binding to the noncompetitive site of AMPA receptors. nih.gov

Metabolic Diseases : Some compounds have been explored for their anti-diabetic effects, specifically through the inhibition of alpha-glucosidase, a key enzyme in glucose metabolism. wisdomlib.org

Infectious Diseases : The quinazolinone scaffold has been incorporated into molecules with antibacterial and antifungal properties. nih.govmdpi.com

Inflammatory Conditions : Anti-inflammatory actions have also been reported, suggesting potential applications for arthritis and other inflammatory diseases. wisdomlib.org

This diversification of targets highlights the broad therapeutic applicability of the quinazolinone chemical space. nih.govwisdomlib.org

Development of Advanced Synthetic Methodologies for Quinazolinone Libraries

The exploration of the vast chemical possibilities of the quinazolinone scaffold necessitates the development of efficient and versatile synthetic methods. While classical methods like the Niementowski reaction, involving the cyclization of anthranilic acid, are still used, modern organic synthesis has introduced a range of advanced strategies for creating libraries of quinazolinone derivatives. researchgate.netrsc.org

These advanced methodologies offer improvements in terms of yield, reaction conditions, and the ability to introduce a wide range of functional groups. ujpronline.com Key modern techniques include:

Metal-Catalyzed Reactions : Copper- and palladium-catalyzed reactions have become powerful tools for forming the key C-N bonds required in the quinazolinone core. ujpronline.com

Microwave-Assisted and Ultrasound-Promoted Synthesis : These energy sources can accelerate reaction times, improve yields, and promote reactions that are difficult under conventional heating. ujpronline.comresearchgate.net

Multi-Component Reactions (MCRs) : One-pot reactions where three or more reactants are combined to form the final product in a single step are highly efficient for generating molecular diversity. acs.org A domino three-component assembly of arenediazonium salts, nitriles, and aniline (B41778) derivatives has been developed for this purpose. acs.org

Oxidative Cyclization : These methods use an oxidizing agent to facilitate the ring-closing step in the formation of the quinazolinone system. ujpronline.combeilstein-journals.org

Novel Cycloaddition and Cascade Reactions : Advanced approaches like Aza-Diels-Alder reactions and other cascade sequences allow for the rapid construction of complex fused-ring systems, including 2,3-fused quinazolinones. ujpronline.comrsc.org

These sophisticated synthetic tools are essential for building large and diverse libraries of quinazolinone derivatives for high-throughput screening and the discovery of new lead compounds. researchgate.netujpronline.com

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 3-(4-methoxyphenyl)quinazolin-4(3H)-one, and what are their limitations?

  • Answer : The compound is typically synthesized via alkylation of 4(3H)-quinazolinone with halogenated intermediates (e.g., 3-halo-1-phenylpropan-1-one) or condensation of N-heterocycles with methyl ketones using copper catalysts . Drawbacks include reliance on metal catalysts (e.g., Cu), long reaction times, and the need for intermediate purification. For example, the alkylation method requires strict anhydrous conditions and yields ~65-80% with byproduct formation .

Q. How is structural confirmation performed for quinazolin-4(3H)-one derivatives?

  • Answer : Characterization involves melting point analysis (e.g., 162–188°C for analogs), IR spectroscopy (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazolinone ring at δ 7.2–8.3 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical values) . Mass spectrometry (e.g., M⁺ peaks) confirms molecular weight .

Q. What in vitro assays are used to evaluate the biological activity of quinazolin-4(3H)-one derivatives?

  • Answer : Common assays include:

  • Anticancer : MTT assay against cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays .
  • Antimicrobial : Agar dilution method for MIC determination against S. aureus or E. coli .
  • Analgesic : Tail-flick or acetic acid-induced writhing tests in rodent models .

Advanced Research Questions

Q. How can microwave-assisted synthesis address limitations in traditional quinazolin-4(3H)-one synthesis?

  • Answer : Microwave irradiation reduces reaction times (e.g., from 12 hours to 15–30 minutes) and improves yields (e.g., 75% → 92%) by enhancing reaction homogeneity and reducing side reactions. For example, hydrazine cyclization under microwaves avoids decomposition seen in prolonged conventional heating . Key parameters include solvent choice (e.g., DMF for polar intermediates) and controlled temperature gradients .

Q. What strategies resolve contradictions in reported biological activity data for quinazolin-4(3H)-one derivatives?

  • Answer : Discrepancies (e.g., varying IC₅₀ values for anticancer activity) arise from differences in assay protocols or substituent effects. Mitigation strategies:

  • Standardized assays : Use identical cell lines (e.g., HepG2) and incubation times .
  • SAR analysis : Correlate substituent positions (e.g., electron-withdrawing groups at C-2 enhance COX-2 selectivity) .
  • Meta-studies : Compare data across derivatives with identical substitution patterns .

Q. How can the quinazolinone core be modified to enhance target-specific activity?

  • Answer : Key modifications include:

  • Heterocyclic substitutions : Thiazole or oxadiazole at N-3 improves antimicrobial activity (MIC < 1 µg/mL) .
  • Methoxy positioning : 4-Methoxyphenyl at C-3 enhances anticancer potency (IC₅₀ ~12 µM vs. >50 µM for unsubstituted analogs) .
  • Hybridization : Linking to chalcones or naphthyl groups improves dual-targeting (e.g., EGFR and tubulin inhibition) .

Q. What advanced spectroscopic techniques validate complex quinazolin-4(3H)-one derivatives?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals in dihydroisoxazole-linked derivatives .
  • X-ray crystallography : Confirms stereochemistry of chiral centers (e.g., in dihydroquinazolinones) .
  • HRMS : Distinguishes isomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole substituents) .

Methodological Tables

Table 1 : Comparison of Synthesis Methods for Quinazolin-4(3H)-one Derivatives

MethodYield (%)TimeKey LimitationsReference
Conventional alkylation65–8012–24hMetal catalyst residues, byproducts
Microwave irradiation85–920.5–2hRequires specialized equipment
Copper-catalyzed70–756–8hCatalyst toxicity

Table 2 : Biological Activities of Select Derivatives

DerivativeActivity (IC₅₀/MIC)Key SubstituentsReference
3-(4-Methoxyphenyl)-2-phenyl derivativeAnticancer: 12 µM (HepG2)C-2 phenyl, C-3 methoxy
Thiazole-linked analogAntimicrobial: 0.8 µg/mLN-3 thiazole, C-7 Cl
Isoxazole hybridAnti-inflammatory: COX-2 IC₅₀ 0.1 µMC-2 isoxazole

Key Considerations for Researchers

  • Safety : Handle intermediates (e.g., hydrazine derivatives) in fume hoods; avoid skin contact with thioquinazolinones .
  • Data Reproducibility : Report detailed reaction conditions (solvent, catalyst loading) and biological assay parameters (cell passage number, incubation time).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.